Zatebradine is a pharmacological compound primarily recognized for its bradycardic properties, meaning it effectively reduces heart rate without significantly affecting myocardial contractility or blood pressure. It functions as an antagonist of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly influencing the sinoatrial node's pacemaker activity. This mechanism renders Zatebradine a potential therapeutic agent for conditions requiring heart rate modulation, such as tachyarrhythmias.
Zatebradine is classified as a bradycardic agent and is chemically known as N-(2,2-diethoxyethyl)-3,4-dimethoxyphenylacetamide. It is often encountered in its hydrochloride salt form, Zatebradine hydrochloride. The compound was initially developed in the 1980s and has been the subject of various studies due to its unique action on cardiac rhythm control.
The synthesis of Zatebradine hydrochloride involves several critical steps:
For large-scale production, processes are optimized to ensure high efficiency and quality control. This includes continuous flow processes and advanced reactor designs to maintain purity and consistency.
Zatebradine undergoes various chemical reactions typical for organic compounds containing amides and esters. Key reactions include:
Additionally, Zatebradine's interactions with biological systems involve binding to HCN channels, leading to inhibition of the hyperpolarization-activated current (I_f) in cardiac tissues .
Zatebradine primarily acts on HCN channels located in sinoatrial node cells and Purkinje fibers. Its mechanism involves:
Pharmacokinetic studies indicate that following intravenous administration, approximately 62.5% of the compound is excreted renally .
Zatebradine exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the amide functionality.
Zatebradine has several scientific applications:
The quest for heart rate-lowering agents intensified in the 1970s–1980s to address ischemic heart disease without compromising cardiac contractility. Early "pure" bradycardic agents like alinidine (a derivative of the antihypertensive drug clonidine) demonstrated heart rate reduction but exhibited limited specificity, affecting potassium channels and myocardial contractility. This spurred the development of second-generation agents targeting the sinoatrial node’s pacemaking mechanism.
Zatebradine (UL-FS 49) emerged from a chemical program optimizing verapamil-like structures. Derived from phenylalkylamine calcium channel blockers, it retained the benzazepinone core but minimized calcium channel blockade. Preclinical studies confirmed its bradycardic effect was mediated primarily by inhibiting the I~f~ current (later identified as HCN channel-mediated), distinguishing it from earlier agents [1] [4]. Its development marked a key milestone in validating I~f~ as a pharmacologically tractable target, directly informing the design of ivabradine – a structural analog with improved tolerability [6].
Table 1: Evolution of Key Bradycardic Agents
Compound | Structural Class | Primary Target | Clinical Outcome |
---|---|---|---|
Alinidine | Imidazoline derivative | K⁺ channels / I~f~ | Limited use (side effects) |
Zatebradine | Benzazepinone | HCN (I~f~) | Preclinical prototype |
Falipamil (AQ-A39) | Verapamil analog | I~f~ / Ca²⁺ channels | Experimental |
Cilobradine (DK-AH26) | Zatebradine analog | HCN (I~f~) | Improved selectivity vs. zatebradine |
Ivabradine | Benzocyclobutane derivative | HCN4 | Clinically approved (angina, heart failure) |
Zatebradine (chemical name: 3-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one) belongs to the 1,5-benzazepin-2-one class. Its structure comprises three critical domains:
Table 2: Zatebradine’s Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₆N₂O₅ |
Molecular Weight | 456.57 g/mol (free base) |
CAS Number (free base) | 85175-67-3 |
CAS Number (hydrochloride) | 91940-87-3 |
Solubility | >49.3 mg/mL in water (HCl salt) |
Key Modifications vs. Verapamil | Benzazepinone core replaces cyanophenyl group; optimized side chain for I~f~ specificity |
Solid-phase synthesis enabled efficient production of zatebradine analogs. Modifying the propyl linker (e.g., cyclization into cyclohexane or cis-butene moieties) or altering methoxy group positions significantly impacted HCN isoform selectivity. For example, EC18 (propane linker cyclized) showed 5-fold selectivity for HCN4 over HCN1/2, while MEL57A exhibited 230-fold selectivity for HCN1 [3] [6].
Zatebradine’s mechanism was elucidated through pivotal electrophysiological studies:
Table 3: Electrophysiological Effects of Zatebradine in Canine Models
Parameter | Baseline | High-Dose Zatebradine | EC₅₀ (mg/kg) |
---|---|---|---|
Heart Rate | 100–120 bpm | ↓ 20–22% | 0.23 |
AH Interval (ECG) | 135 ms | 178 ms | 0.58 |
QTc Interval | 0.43 s¹/² | 0.56 s¹/² | 0.76 |
Atrial ERP | 140 ms | ↑ 31% | 0.69 |
Ventricular APD | 200 ms | ↑ 15–20% | 0.76 |
Data derived from [7]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1